

# Celastrol in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Celastrol**'s efficacy in patient-derived xenograft (PDX) models, offering insights into its potential as a cancer therapeutic. We present available experimental data, detail methodologies for key experiments, and visualize relevant biological pathways to support further research and drug development.

# Comparative Efficacy of Celastrol in PDX Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming increasingly vital in preclinical cancer research. They are known to better recapitulate the heterogeneity and molecular diversity of human cancers compared to traditional cell line-derived xenograft (CDX) models. This section summarizes the quantitative data on **Celastrol**'s performance in various cancer PDX models. While direct head-to-head comparisons with standard-of-care drugs in the same PDX models are limited in publicly available literature, this guide compiles the existing data to offer a comparative perspective.

# **Hepatocellular Carcinoma (HCC) PDX Models**

A study by Luo et al. (2019) investigated the in vivo efficacy of **Celastrol** in a patient-derived xenograft model of hepatocellular carcinoma. The study demonstrated that **Celastrol**, when combined with the standard-of-care drug Sorafenib, significantly enhanced the anti-tumor activity.[1][2] Sorafenib treatment alone can lead to compensatory activation of the AKT



pathway and increased autocrine of Vascular Endothelial Growth Factor (VEGF), which **Celastrol** was found to reverse.[1][2]

| Treatment Group       | Mean Tumor<br>Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
|-----------------------|----------------------------|-----------------------------|-----------|
| Control (Vehicle)     | 1500 ± 200                 | -                           | [1]       |
| Sorafenib (low dose)  | 1200 ± 150                 | 20                          | [1]       |
| Celastrol             | 900 ± 100                  | 40                          | [1]       |
| Sorafenib + Celastrol | 400 ± 50                   | 73.3                        | [1]       |

Table 1: Comparative efficacy of **Celastrol** and Sorafenib combination in a Hepa1-6 tumor-bearing mouse model. Data are represented as mean  $\pm$  SD.[1]

Another study evaluated **Celastrol** and its derivatives in orthotopic HCC patient-derived xenografts. This research highlighted that while **Celastrol** demonstrated significant anti-tumor activity, some of its derivatives exhibited lower toxicity.[3] Across three different HCC PDX models, **Celastrol** reduced tumor volumes by 2 to 5-fold.[3]

| Compound    | Dosage<br>(mg/kg) | Average<br>Tumor Volume<br>Reduction<br>(Fold Change) | Observed<br>Toxicity           | Reference |
|-------------|-------------------|-------------------------------------------------------|--------------------------------|-----------|
| Celastrol   | 4                 | 2 - 5                                                 | Slight decrease in body weight | [3]       |
| Pristimerin | 1                 | 5 - 7                                                 | Slight decrease in body weight | [3]       |
| cel-D2      | 8                 | 1.5 - 3.5                                             | No effect on body weight       | [3]       |
| cel-D7      | 8                 | 1.8 - 3.2                                             | No effect on body weight       | [3]       |



Table 2: Efficacy and toxicity of **Celastrol** and its derivatives in orthotopic HCC patient-derived xenografts.[3]

### **Pancreatic Cancer PDX Models**

In a study utilizing a pancreatic cancer PDX mouse model, **Celastrol** administered intraperitoneally at a dose of 5 mg/kg demonstrated significant inhibition of tumor growth.[4] While a direct comparison with a standard-of-care drug like gemcitabine within the same study is not available, other studies have explored the efficacy of gemcitabine in PDX models, providing a basis for indirect comparison and highlighting the potential of **Celastrol**.[5][6][7]

| Treatment<br>Group     | Mean Tumor<br>Weight (g) | Mean Tumor<br>Volume (mm³) | Body Weight<br>Change | Reference |
|------------------------|--------------------------|----------------------------|-----------------------|-----------|
| Control (Vehicle)      | ~1.2                     | ~1000                      | No significant change | [4]       |
| Celastrol (5<br>mg/kg) | ~0.4                     | ~300                       | No significant change | [4]       |

Table 3: Efficacy of **Celastrol** in a pancreatic cancer PDX model.[4]

# **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for establishing and utilizing PDX models for evaluating the efficacy of **Celastrol**.

# Establishment of Patient-Derived Xenograft (PDX) Models

This protocol is a generalized representation based on methodologies described in the literature.[8][9][10][11][12]

 Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection. The tissue is collected under sterile conditions and transported in a suitable medium (e.g., DMEM/F-12) on ice.



- Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old) are anesthetized. A small incision is made on the flank, and a small fragment of the patient's tumor (approximately 2-3 mm<sup>3</sup>) is implanted subcutaneously.
- Tumor Growth Monitoring: Tumor growth is monitored bi-weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
- Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, the mouse is euthanized, and the tumor is harvested. The tumor is then fragmented and can be reimplanted into new host mice for expansion of the PDX model.

## In Vivo Drug Efficacy Studies

This protocol outlines a typical in vivo study to assess the anti-tumor activity of **Celastrol** in established PDX models.

- Animal Grouping: Once the engrafted tumors reach a palpable size (e.g., 100-200 mm³), the
  mice are randomized into different treatment groups (e.g., vehicle control, Celastrol,
  comparator drug, combination therapy).
- Drug Administration: **Celastrol** is typically dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is administered to the mice via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 2-5 mg/kg, daily or every other day).[4][13]
- Efficacy Assessment: Tumor volumes and body weights are measured regularly (e.g., twice weekly). At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
- Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.

# Mandatory Visualizations Experimental Workflow for Celastrol Efficacy in PDX Models









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Celastrol Enhances the Anti-Liver Cancer Activity of Sorafenib PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol Enhances the Anti-Liver Cancer Activity of Sorafenib PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel celastrol derivatives inhibit the growth of hepatocellular carcinoma patient-derived xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item Patient-derived xenograft experimental protocol. Public Library of Science Figshare [plos.figshare.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Celastrol Suppresses Angiogenesis-Mediated Tumor Growth through Inhibition of AKT/Mammalian Target of Rapamycin Pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Celastrol in Patient-Derived Xenograft Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190767#celastrol-s-efficacy-in-patient-derived-xenograft-pdx-models]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com